molecular formula C27H26ClN3O3 B2908052 N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893787-57-0

N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2908052
CAS No.: 893787-57-0
M. Wt: 475.97
InChI Key: HDILBUUHXXXLQD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a structurally complex acetamide derivative featuring a quinoline core substituted with a 7-methoxy group, a 3-[(4-methylphenyl)amino]methyl side chain, and a 2-oxo-1,2-dihydroquinolin-1-yl moiety. The N-(5-chloro-2-methylphenyl) acetamide group further enhances its molecular diversity. Its structural complexity suggests possible applications in receptor modulation or enzyme inhibition, particularly given the prevalence of quinoline and acetamide derivatives in drug discovery .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-17-4-9-22(10-5-17)29-15-20-12-19-7-11-23(34-3)14-25(19)31(27(20)33)16-26(32)30-24-13-21(28)8-6-18(24)2/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDILBUUHXXXLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₃₂H₂₅ClN₄O₄
  • Molecular Weight : 565.018 g/mol
  • CAS Number : 68227-78-1

The compound features a quinoline backbone, which is known for its diverse biological activities, including antibacterial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth.

Inhibition Studies

In vitro studies have shown that this compound exhibits significant antibacterial activity against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these pathogens are comparable to those of established antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure significantly affect the biological activity of the compound. For instance:

Modification Effect on Activity
Addition of methoxy groupIncreased lipophilicity and antibacterial potency
Substitution at position 3Enhanced interaction with target enzymes
Variation in halogen substitutionAltered binding affinity

These modifications highlight the importance of specific functional groups in enhancing the compound's efficacy against bacterial targets.

Case Studies

Several studies have investigated the biological activity of similar compounds within the quinoline class:

  • Topoisomerase Inhibitors : A study focused on a series of quinolinone derivatives demonstrated that compounds with similar structural features exhibited potent inhibition of DNA gyrase. The most effective derivatives had IC50 values in the low micromolar range, indicating strong potential as antibacterial agents .
  • Anticancer Activity : Another case study evaluated quinoline derivatives for their cytotoxic effects on cancer cell lines. The results showed that compounds with a similar amide linkage displayed significant antiproliferative activity against various cancer types, suggesting a broader therapeutic potential beyond antibacterial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide and quinoline derivatives, enabling comparative analysis of substituent effects, physicochemical properties, and hypothetical biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Potential Applications Reference
Target Compound C₂₇H₂₅ClN₃O₃ 486.96 7-methoxyquinoline, 3-[(4-methylphenyl)amino]methyl, N-(5-chloro-2-methylphenyl) Quinoline core with dual aromatic substituents; moderate lipophilicity Hypothetical kinase/receptor modulation
2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide (893788-21-1) C₂₇H₂₃F₃N₃O₃ 518.49 3-(trifluoromethylphenyl) acetamide Electron-withdrawing CF₃ group; increased metabolic stability Possible CNS or anti-inflammatory agent
2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide (489436-27-3) C₂₁H₂₁Cl₂N₃O₃S 466.38 Thiazolidinone ring, dual chloro substituents Thiazolidinone moiety (known for antidiabetic/antimicrobial activity) Antimicrobial or metabolic regulation
N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide (756838-78-5) C₁₉H₂₂ClN₂O₃S 409.91 Sulfonamide linkage, ethyl-(4-methylphenyl)sulfonyl group Enhanced solubility due to sulfonyl group; potential protease inhibition Enzyme inhibition or prodrug design
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide (585560-69-6) C₁₉H₁₈ClN₅OS 415.90 Triazole ring, 3-methylphenyl Triazole moiety (common in antifungal agents); modular synthesis Antifungal or antiviral applications
5-(4-Hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione derivatives (from hypoglycemic study) Variable (e.g., C₁₉H₁₆N₂O₅S) ~384–400 Thiazolidinedione core, phenoxyacetamide Proven hypoglycemic activity via PPAR-γ activation Antidiabetic drug development

Key Findings and Implications

Structural Diversity: The target compound’s quinoline core differentiates it from thiazolidinone- or triazole-containing analogs, which may prioritize different biological targets (e.g., thiazolidinediones for diabetes vs. quinolines for kinase inhibition).

Synthetic Feasibility : The acetamide linkage is synthetically accessible via nucleophilic substitution or coupling reactions, as demonstrated in thiazolidinedione derivatives (e.g., DMF/K₂CO₃-mediated synthesis ).

Pharmacological Hypotheses: While direct activity data for the target compound are unavailable, structural analogs suggest plausible applications: Antimicrobial Activity: Thiazolidinone and triazole derivatives exhibit broad-spectrum antimicrobial properties . Metabolic Regulation: Thiazolidinedione derivatives are established antidiabetic agents .

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